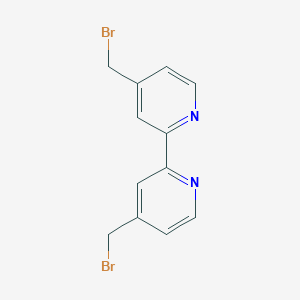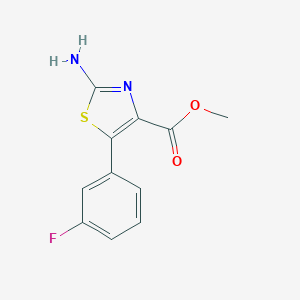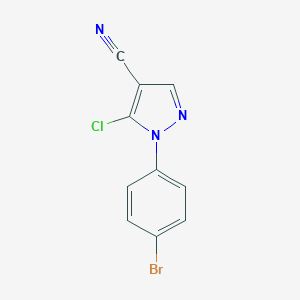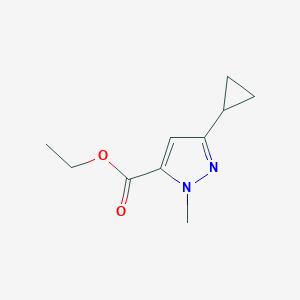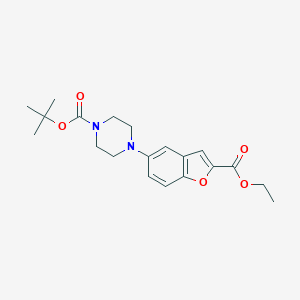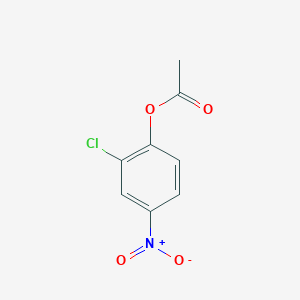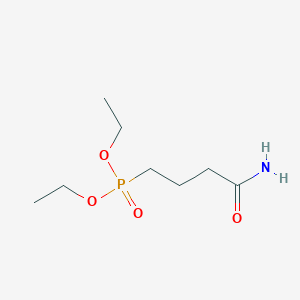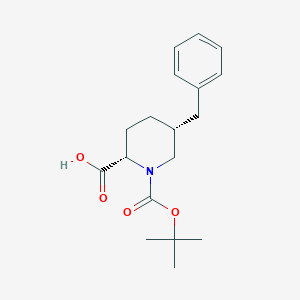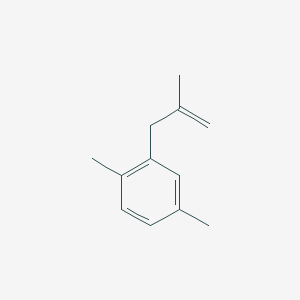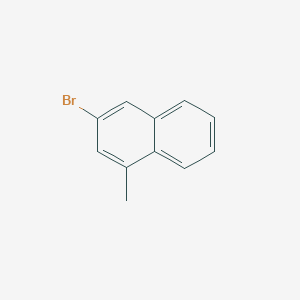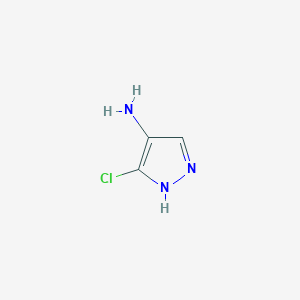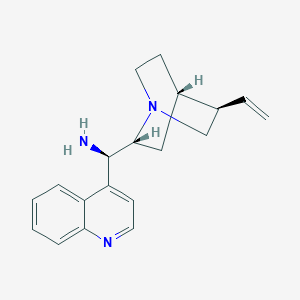
(9R)-9-Amino-Cinchonan
Descripción general
Descripción
“(9R)-9-Amine-Cinchonan” is a chiral building block that has been widely used in the synthesis of various chiral compounds. It has attracted significant attention due to its unique properties and potential applications in the field of organic chemistry. The molecular formula of “(9R)-9-Amine-Cinchonan” is C19H23N3 .
Synthesis Analysis
Primary amines derived from 9-amino (9-deoxy)epi cinchona alkaloids, such as “(9R)-9-Amine-Cinchonan”, are valuable catalysts used in the asymmetric functionalization of carbonyl compounds . There are two procedures for the synthesis of these primary amines. The first approach involves a Mitsunobu reaction to introduce an azide group, followed by reduction and hydrolysis . The second approach, which is more convenient for scale-up, involves the selective reduction of azides formed from the O-mesylated derivatives of quinine (QN) and quinidine (QD) .
Molecular Structure Analysis
The IUPAC name of “(9R)-9-Amine-Cinchonan” is ®-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine . The InChI representation of the molecule is InChI=1S/C19H23N3/c1-2-13-12-22-10-8-14 (13)11-18 (22)19 (20)16-7-9-21-17-6-4-3-5-15 (16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2/t13-,14-,18+,19+/m0/s1 .
Chemical Reactions Analysis
“(9R)-9-Amine-Cinchonan” and its derivatives are primarily used in the synthesis of various compounds and as catalysts in stereoselective reactions. For instance, primary amines derived from 9-amino (9-deoxy)epi cinchona alkaloids are valuable for asymmetric functionalization of carbonyl compounds .
Physical And Chemical Properties Analysis
The molecular weight of “(9R)-9-Amine-Cinchonan” is 293.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass of the compound is 293.189197746 g/mol . The topological polar surface area of the compound is 42.2 Ų . The heavy atom count of the compound is 22 .
Mecanismo De Acción
Target of Action
It is known to be used as a catalyst in various chemical reactions .
Mode of Action
The compound acts as a catalyst in the enantioselective α-amination of aryl ketones . It interacts with its targets by facilitating the reaction and increasing the rate without being consumed in the process. The use of 9-Amino-9-deoxyepicinchonine as a catalyst results in excellent enantioselectivities .
Biochemical Pathways
Its role as a catalyst suggests it may influence a variety of biochemical reactions, particularly those involving the α-amination of aryl ketones .
Result of Action
The primary result of (9R)-9-Amine-Cinchonan’s action is the facilitation of chemical reactions, specifically the enantioselective α-amination of aryl ketones . This results in the formation of products with high enantiomeric purity .
Action Environment
The efficacy and stability of (9R)-9-Amine-Cinchonan as a catalyst can be influenced by various environmental factors such as temperature, pH, and the presence of other substances in the reaction mixture . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((9R)-9-Amine-Cinchonan)-9-Amine-Cinchonan in lab experiments include its high selectivity and ability to induce chirality in products. However, the limitations include its high cost and the need for specialized equipment for its synthesis and purification.
Direcciones Futuras
There are several future directions for research on ((9R)-9-Amine-Cinchonan)-9-Amine-Cinchonan. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the exploration of new applications for ((9R)-9-Amine-Cinchonan)-9-Amine-Cinchonan in asymmetric catalysis. Additionally, research on the biochemical and physiological effects of ((9R)-9-Amine-Cinchonan)-9-Amine-Cinchonan could provide valuable insights into its potential use as a drug.
Métodos De Síntesis
The synthesis of ((9R)-9-Amine-Cinchonan)-9-Amine-Cinchonan can be achieved through several methods. One of the most commonly used methods is the reduction of cinchonidine with sodium borohydride in the presence of a suitable solvent such as methanol or ethanol. The resulting product is ((9R)-9-Amine-Cinchonan)-9-Amine-Cinchonan, which can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Alquilación de Friedel-Crafts
El compuesto se ha utilizado para catalizar la alquilación de Friedel-Crafts de indoles con cetonas α,β-insaturadas . Esta reacción es altamente estereoselectiva, lo cual es crucial para la síntesis de moléculas orgánicas complejas .
Catálisis de transferencia de fase
Se desarrolló una nueva clase de catalizadores quirales de transferencia de fase derivados de alcaloides de cinchona 9-amino-(9-desoxi) que llevan grupos amino . Estos catalizadores han mejorado significativamente las prestaciones catalíticas debido a la transformación del grupo 9-hidroxilo en un grupo funcional 9-amino .
Epoxiación de cetonas α,β-insaturadas
El compuesto se ha utilizado en la epoxiación de cetonas α,β-insaturadas . Esta reacción es altamente asimétrica, lo cual es importante para la síntesis de epóxidos, una clase de compuestos con amplias aplicaciones en la síntesis orgánica .
Modificación de Si eutéctico en aleación Al-Si-(Ba)
La estructura 9R formada por la disociación de maclas se observó por primera vez en el giro de las maclas discontinuas y la intersección de múltiples maclas en aleaciones Al-Si . Este descubrimiento juega un papel importante en la modificación de las aleaciones Al-Si, que se utilizan ampliamente en aplicaciones industriales .
Propiedades
IUPAC Name |
(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2/t13-,14-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZIKKYERYJBJZ-YXUGBTPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314219 | |
| Record name | (9R)-Cinchonan-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168960-96-1 | |
| Record name | (9R)-Cinchonan-9-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168960-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9R)-Cinchonan-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why was 9-Amino-9-deoxyepicinchonine modified for this research, and how did these modifications impact its catalytic activity in naproxen synthesis?
A: The research found that while cinchona alkaloids like quinidine showed some enantioselectivity in the decarboxylation reaction, 9-amino-9-deoxyepicinchona alkaloids offered improved results. Specifically, modifying 9-Amino-9-deoxyepicinchonine with a 2-ethoxybenzamide group at the 9-amino position (forming compound 31a in the study) significantly enhanced the enantioselectivity towards the desired (S)-naproxen nitrile. This modification likely improved the chiral environment around the catalytic site, allowing for better discrimination between the forming enantiomers during the decarboxylation process. The study reports that using compound 31a led to a significant increase in enantiomeric excess (ee), reaching up to 71.9% for (S)-naproxen nitrile [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)
